

1-(4-Methoxybenzyl)-1,2,4-triazole CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1,2,4-triazole

Cat. No.: B039196

[Get Quote](#)

Technical Guide: 1-(4-Methoxybenzyl)-1,2,4-triazole

CAS Number: 115201-42-8[1] Molecular Formula: C₁₀H₁₁N₃O[1]

This technical guide provides a comprehensive overview of **1-(4-Methoxybenzyl)-1,2,4-triazole**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its chemical properties, potential synthetic routes, and the biological activities associated with its structural class.

Chemical and Physical Properties

Property	Value
Molecular Weight	189.21 g/mol [1]
Chemical Name	1-(4-Methoxybenzyl)-1,2,4-triazole[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-(4-Methoxybenzyl)-1,2,4-triazole** is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of analogous 1,2,4-triazole derivatives. A common method involves the reaction of a substituted benzyl halide with 1,2,4-triazole.

General Experimental Protocol:

A plausible synthetic route for **1-(4-Methoxybenzyl)-1,2,4-triazole** is the N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base in a suitable solvent.

- Materials: 1,2,4-triazole, 4-methoxybenzyl chloride, a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
- Procedure:
 - 1,2,4-triazole is dissolved in the chosen solvent.
 - The base is added to the solution to deprotonate the triazole ring, forming the triazolide anion.
 - 4-methoxybenzyl chloride is then added to the reaction mixture.
 - The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
 - The organic layer is then washed, dried, and concentrated under reduced pressure.
 - The crude product can be purified using techniques such as column chromatography or recrystallization to yield pure **1-(4-Methoxybenzyl)-1,2,4-triazole**.

This generalized protocol is based on common synthetic methodologies for N-alkylated triazoles and should be optimized for specific laboratory conditions.

Potential Biological Activities

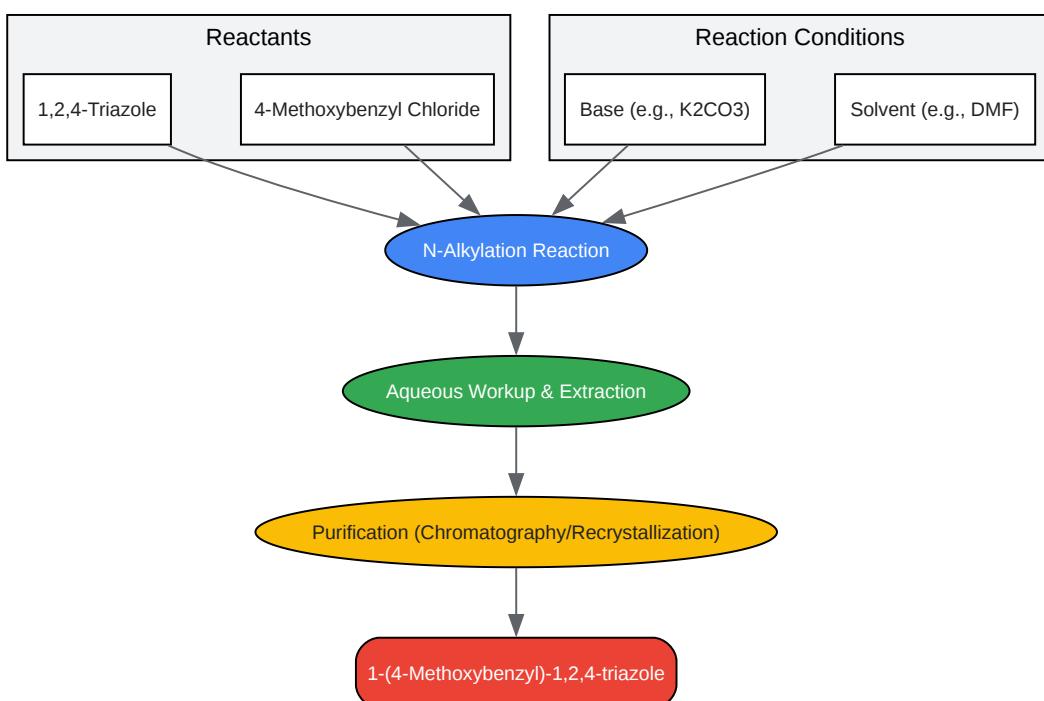
Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities.[\[2\]](#) [\[3\]](#) While specific biological data for **1-(4-Methoxybenzyl)-1,2,4-triazole** is limited in the reviewed literature, the following activities have been reported for structurally related compounds and may be relevant for this molecule.

Antimicrobial and Antifungal Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.^[2] For instance, certain novel^{[2][3][4]}-triazole derivatives have shown activity against *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*.^[5] The specific activity is often dependent on the nature and position of substituents on the triazole and benzyl rings.

Anticancer Activity: The 1,2,4-triazole scaffold is a key component in several anticancer agents.^[6] Studies on various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast, lung, melanoma, and colon cancers.^[7] The mechanism of action can vary, with some derivatives acting as enzyme inhibitors or inducing apoptosis.^{[7][8]} For example, certain 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.^[9]

Enzyme Inhibition: Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For example, compounds structurally similar to **1-(4-Methoxybenzyl)-1,2,4-triazole** have been screened for anti-lipase and anti-urease activities.^[4]

Quantitative Data for Related 1,2,4-Triazole Derivatives:


The following table summarizes some of the reported biological activities for derivatives that are structurally related to **1-(4-Methoxybenzyl)-1,2,4-triazole**. It is important to note that these values are not for the title compound itself but for its analogs.

Compound Class	Activity	Organism/Cell Line	Measurement	Value
Fused acridine-1,2,4-triazole derivatives	Anticancer	Lung, Breast, Melanoma, Colon Cancer	IC ₅₀	Varies by substituent
1,2,4-triazole-pyridine hybrids	Anticancer	Murine Melanoma (B16F10)	IC ₅₀	41.12µM to 61.11µM
1,2,4-triazole-3-thione derivatives	Antibacterial	S. aureus, E. coli, etc.	MIC	Varies by derivative
4-amino-1,2,4-triazole derivatives	Anti-urease	-	IC ₅₀	12.39 ± 0.35 µg/mL to 16.12 ± 1.06 µg/mL

Visualizations

Synthetic Workflow Diagram

General Synthetic Pathway for 1-(4-Methoxybenzyl)-1,2,4-triazole

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the preparation of **1-(4-Methoxybenzyl)-1,2,4-triazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE | 115201-42-8 [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- To cite this document: BenchChem. [1-(4-Methoxybenzyl)-1,2,4-triazole CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039196#1-4-methoxybenzyl-1-2-4-triazole-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com